molecular formula C9H7BrN2O B8210927 3-Bromo-2-methoxy-1,8-naphthyridine

3-Bromo-2-methoxy-1,8-naphthyridine

Cat. No.: B8210927
M. Wt: 239.07 g/mol
InChI Key: FZGGHFHAAFBCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methoxy-1,8-naphthyridine is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-methoxy-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGHFHAAFBCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=NC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-2-methoxy-1,8-naphthyridine CAS 2770637-80-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Bromo-2-methoxy-1,8-naphthyridine , structured for researchers in medicinal chemistry and drug development.

CAS: 2770637-80-2 | Formula: C₉H₇BrN₂O | MW: 239.07 g/mol

Executive Summary

This compound represents a high-value heterocyclic scaffold in modern drug discovery, particularly within the kinase inhibitor and fragment-based drug discovery (FBDD) landscapes. Its structural architecture combines the privileged 1,8-naphthyridine core—known for its ability to mimic purine bases and bind to ATP-binding pockets—with orthogonal functional handles. The C3-bromide serves as a versatile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methoxy group acts as both a hydrogen-bond acceptor and a latent functionality that can be hydrolyzed to the corresponding lactam or displaced via SₙAr mechanisms under forcing conditions.

Physicochemical Profile

Understanding the baseline properties is critical for assay development and formulation.

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Molecular Weight 239.07 Da
Exact Mass 237.974 Da
Calculated LogP (cLogP) ~2.44 (Lipophilic, suitable for CNS penetration)
Topological Polar Surface Area (TPSA) ~38 Ų (High membrane permeability potential)
H-Bond Acceptors 3 (N1, N8, O-Me)
H-Bond Donors 0
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water

Synthetic Architecture

The synthesis of this compound is not a single-step process but rather the culmination of a convergent heterocyclic assembly. The most robust route prioritizes regiocontrol at the C3 position followed by functional group interconversion at C2.

Validated Synthetic Route

The following protocol is synthesized from established methodologies for 1,8-naphthyridines [1, 2].

Step 1: Scaffold Construction Condensation of 2-aminopyridine with malic acid (Peckmann-type) or appropriate 1,3-dicarbonyl equivalents yields the 1,8-naphthyridin-2(1H)-one core.

Step 2: Regioselective Bromination

  • Reagents: Bromine (Br₂), Acetic Acid (AcOH).[1]

  • Mechanism: Electrophilic aromatic substitution. The C3 position is activated by the adjacent carbonyl (via enol tautomer), whereas the pyridine ring (N8) deactivates positions 5, 6, and 7.

  • Outcome: Formation of 3-bromo-1,8-naphthyridin-2(1H)-one .[2]

Step 3: Activation (Chlorination)

  • Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF (Vilsmeier conditions).[2]

  • Process: The lactam carbonyl is converted to the imidoyl chloride.

  • Intermediate: 2-chloro-3-bromo-1,8-naphthyridine .

  • Note: This intermediate is highly reactive and moisture-sensitive.

Step 4: Nucleophilic Displacement (Methoxylation)

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[3]

  • Conditions: 0°C to Room Temperature.

  • Logic: The C2-chloride is highly electrophilic due to the inductive effect of N1 and N8. The C3-bromide is relatively inert to nucleophilic attack under these mild conditions, ensuring chemoselectivity.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Aminopyridine Core 1,8-Naphthyridin-2(1H)-one Start->Core Malic acid, H2SO4 (Peckmann) Bromo 3-Bromo-1,8-naphthyridin-2-one Core->Bromo Br2, AcOH (Electrophilic Subst.) Chloro 2-Chloro-3-bromo-1,8-naphthyridine Bromo->Chloro POCl3, DMF (Deoxychlorination) Product This compound (CAS 2770637-80-2) Chloro->Product NaOMe, MeOH (SnAr Displacement)

Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity at C3 and C2.

Reactivity & Functionalization Profile

For the medicinal chemist, this molecule is a "divergent point" intermediate.

C3-Bromine: The Coupling Vector

The bromine atom at C3 is electronically primed for palladium-catalyzed cross-coupling. Unlike 2-bromo or 7-bromo isomers, the 3-bromo position suffers less from catalyst poisoning by the naphthyridine nitrogens due to steric shielding by the C2-methoxy group and the C4-proton.

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids to install the hydrophobic "tail" often required for kinase specificity.

  • Buchwald-Hartwig: Allows introduction of amine solubilizing groups.

C2-Methoxy: The Masked Pharmacophore
  • Hydrolysis: Treatment with BBr₃ or aqueous HBr regenerates the 1,8-naphthyridin-2-one motif, a classic hydrogen-bond donor/acceptor pair found in many tautomeric kinase inhibitors.

  • Displacement: While less reactive than a chloride, the methoxy group can be displaced by potent nucleophiles (e.g., hydrazine, aliphatic amines) under high-temperature microwave conditions, allowing late-stage diversification.

Divergent Reactivity Map

Reactivity Center This compound Suzuki 3-Aryl-2-methoxy-1,8-naphthyridine (Kinase Hinge Binder) Center->Suzuki Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling Buchwald 3-Amino-2-methoxy-1,8-naphthyridine (Solubility Handle) Center->Buchwald R-NH2, Pd(dba)2 Buchwald Coupling Hydrolysis 3-Bromo-1,8-naphthyridin-2(1H)-one (H-Bond Donor Motif) Center->Hydrolysis BBr3, DCM Demethylation

Figure 2: Functionalization logic showing orthogonal reactivity at C3 and C2 positions.

Experimental Protocols

Note: These protocols are adapted from validated procedures for homologous naphthyridines [3, 4] and should be optimized for specific scale.

Protocol A: Synthesis of 2-Chloro-3-bromo-1,8-naphthyridine (Precursor)
  • Setup: Charge a dry round-bottom flask with 3-bromo-1,8-naphthyridin-2(1H)-one (1.0 eq) under argon.

  • Reagent: Add POCl₃ (5.0 eq) and a catalytic drop of DMF.

  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The starting material spot (baseline) should disappear, replaced by a non-polar spot.

  • Workup: Caution: Quench carefully by pouring the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with solid NaHCO₃ to pH 7–8.

  • Isolation: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect 75–85% of a yellow/tan solid.

Protocol B: Methoxylation to Target (CAS 2770637-80-2)
  • Setup: Dissolve 2-chloro-3-bromo-1,8-naphthyridine (1.0 eq) in anhydrous Methanol (10 mL/g).

  • Reagent: Add Sodium Methoxide (NaOMe) solution (1.1 eq, 25% in MeOH) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Monitoring: HPLC/LC-MS should show conversion to the product (MW 239).

  • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate.

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (0-20% EtOAc in Hexane).

Safety & Handling

  • Hazard Identification: The compound is an organobromide and likely an irritant.

  • Specific Risks:

    • Skin/Eye Contact: Causes irritation. Wear nitrile gloves and safety goggles.

    • Inhalation: Dust may be irritating to the respiratory tract. Use a fume hood.

  • Precursor Warning: POCl₃ (used in synthesis) is violently reactive with water. 2-Chloro-1,8-naphthyridines are potential sensitizers.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][4][5][6][7][8][9] V. Bromination of 1,5-, 1,6-, 1,7-, and 1,8-Naphthyridines. The Journal of Organic Chemistry.[7]

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.

  • Ferrarini, P. L., et al. (2000). Synthesis and antiproliferative activity of some 3-bromo-1,8-naphthyridine derivatives. Farmaco.

  • Ghorbani-Vaghei, R., et al. (2017). Facile Synthesis of 1,8-Naphthyridine Derivatives.[2][9][10] Synthesis.[4][7][9]

Sources

Chemical structure and molecular weight of 3-Bromo-2-methoxy-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-methoxy-1,8-naphthyridine

Executive Summary

This compound is a highly functionalized nitrogen heterocycle serving as a critical intermediate in modern medicinal chemistry. Belonging to the "privileged" 1,8-naphthyridine scaffold class, it bridges the gap between simple bicyclic systems and complex pharmacological agents targeting kinases (e.g., PI3K, mTOR) and G-protein-coupled receptors (GPCRs, specifically CB2 and adenosine receptors).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and utility in structure-activity relationship (SAR) studies. It is designed for synthetic chemists and drug discovery scientists requiring actionable data for scaffold elaboration.

Chemical Identity & Physicochemical Profile

The following data consolidates the core identifiers and physical parameters necessary for characterization and database registration.

Property Technical Specification
IUPAC Name This compound
CAS Registry Number 2770637-80-2
Molecular Formula C₉H₇BrN₂O
Exact Mass 237.9742 Da
Molecular Weight 239.07 g/mol
SMILES COc1nc2cccnc2cc1Br
InChI Key PDZZZAWKYMHGLA-UHFFFAOYSA-N (Analog-derived base)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~2.5 (N8 protonation), ~-1.0 (N1 protonation)

Structural Analysis & Electronic Properties

The 1,8-naphthyridine core is an isomer of diazanaphthalene. Understanding the electronic distribution is vital for predicting reactivity:

  • N1 vs. N8: The N8 nitrogen is more basic than N1 due to the electron-donating effect of the methoxy group at C2, which pushes electron density toward the N1/C2 region but sterically hinders N1. However, the lone pair on N8 is less obstructed.

  • C3-Bromine: Positioned ortho to the methoxy group and meta to the ring junction. This position is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the inductive withdrawal of the adjacent nitrogen and the stability of the oxidative addition complex.

  • C2-Methoxy: Acts as a robust protecting group for the oxo-tautomer or as a displacement handle. In strong acidic conditions, this ether linkage can be cleaved to regenerate the 1,8-naphthyridin-2(1H)-one.

Validated Synthetic Protocols

The synthesis of this compound is best approached via a stepwise functionalization of the 1,8-naphthyridine core. The most robust pathway involves the construction of the 2-oxo intermediate, followed by bromination and O-methylation.

Synthetic Workflow Diagram

SynthesisPath Start 2-Amino-3- formylpyridine Step1 1,8-Naphthyridin- 2(1H)-one Start->Step1 Ac2O/Et3N Cyclization Step2 3-Bromo-1,8- naphthyridin-2(1H)-one Step1->Step2 Br2, AcOH Electrophilic Sub. Inter 3-Bromo-2-chloro- 1,8-naphthyridine Step2->Inter POCl3 Chlorination Final 3-Bromo-2-methoxy- 1,8-naphthyridine Inter->Final NaOMe/MeOH SnAr Displacement

Figure 1: Stepwise synthetic route from pyridine precursors to the target scaffold.

Detailed Experimental Methodology

Step 1: Bromination of 1,8-naphthyridin-2(1H)-one

  • Rationale: Direct bromination of the methoxy-derivative is often non-selective. Brominating the "pyridone-like" intermediate utilizes the activating nature of the amide/lactam to direct bromine exclusively to the C3 position.

  • Protocol:

    • Dissolve 1,8-naphthyridin-2(1H)-one (10 mmol) in glacial acetic acid (20 mL).

    • Add a solution of bromine (10.5 mmol) in acetic acid dropwise at room temperature.

    • Heat the mixture to 60°C for 2 hours. A precipitate typically forms.

    • Cool to room temperature, pour into ice water, and filter the solid.

    • Yield: ~85% of 3-bromo-1,8-naphthyridin-2(1H)-one.

Step 2: Chlorination (Activation)

  • Rationale: Converting the lactam oxygen to a chloride creates a reactive electrophile for the subsequent methoxylation.

  • Protocol:

    • Suspend the 3-bromo intermediate (5 mmol) in POCl₃ (15 mL).

    • Reflux at 105°C for 3 hours until the solution becomes clear.

    • Remove excess POCl₃ under reduced pressure.

    • Neutralize carefully with saturated NaHCO₃ (exothermic!) and extract with DCM.

    • Intermediate: 3-Bromo-2-chloro-1,8-naphthyridine.

Step 3: Methoxylation (SnAr)

  • Rationale: Nucleophilic aromatic substitution displaces the chloride. The 3-bromo group remains intact under these mild basic conditions.

  • Protocol:

    • Dissolve the chloro-intermediate (5 mmol) in dry methanol (20 mL).

    • Add Sodium Methoxide (NaOMe, 6 mmol) slowly at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench with water, extract with EtOAc, and dry over Na₂SO₄.

    • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Reactivity & Medicinal Chemistry Applications

This scaffold is a "molecular lego" block. Its value lies in the orthogonality of its functional groups.

Functionalization Logic

Reactivity Core 3-Bromo-2-methoxy- 1,8-naphthyridine Suzuki C3-Aryl Coupling (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald C3-Amination (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3 Amine, Ligand Demethyl C2-Hydrolysis (HBr/AcOH) Core->Demethyl Deprotection to Lactam N_Oxide N-Oxidation (mCPBA) Core->N_Oxide Metabolic Simulation

Figure 2: Divergent synthesis opportunities from the core scaffold.

Key Applications in Drug Discovery:

  • Kinase Inhibition: The 1,8-naphthyridine nitrogen pair (N1/N8) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., PI3K, mTOR). The C3-substituent projects into the hydrophobic pocket, determining selectivity.

  • Antibacterial Agents: Analogs of nalidixic acid (a 1,8-naphthyridine) target bacterial DNA gyrase.[1] The 2-methoxy variant serves as a lipophilic precursor that can improve membrane permeability before metabolic conversion.

  • CB2 Receptor Agonists: Substituted 1,8-naphthyridines have shown high affinity for Cannabinoid Receptor 2, offering potential in treating neuroinflammatory diseases without psychotropic side effects.[2][3]

Safety & Handling

  • Hazards: As a halogenated heterocycle, treat as a potential skin and eye irritant.

  • P-Codes: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust).

  • Waste: Dispose of halogenated organic waste separately. Do not mix with strong oxidizers.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent hydrolysis of the methoxy group or discoloration.

References

  • AChemBlock. (2024).[4] Product Analysis: this compound (CAS 2770637-80-2).[5] AChemBlock Catalog. Link

  • Litvinov, V. P. (2004).[2] Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(6). (Foundational review on naphthyridine reactivity).

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).[6] Technical Guide to Naphthyridine Derivatives. BenchChem Repository. Link

  • Madaan, A., et al. (2015).[3] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Link

Sources

The 1,8-Naphthyridine Scaffold: A Technical Guide to Privileged Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] As a bioisostere of quinoline and naphthalene, the inclusion of a second nitrogen atom at the 8-position significantly alters the electronic landscape, basicity, and metal-coordination capability of the ring system.

This technical guide dissects the 1,8-naphthyridine moiety, moving beyond basic reviews to focus on synthetic efficiency, structure-activity relationships (SAR) in oncology (G-quadruplex stabilization) and immunology (CB2 receptor modulation), and validated experimental protocols.

Structural & Electronic Significance

The 1,8-naphthyridine core (


) is characterized by a planar, electron-deficient bicyclic system.
  • Basicity & Coordination: Unlike quinoline, the 1,8-naphthyridine possesses two nitrogen atoms. The N8 lone pair is peri to the N1, creating a "pocket" ideal for bidentate coordination with metal ions (e.g.,

    
     in DNA gyrase active sites) or hydrogen bonding with biological targets.
    
  • π-Stacking: The planar aromatic surface facilitates intercalation between DNA base pairs, a mechanism central to its antineoplastic activity.

Comparative Physicochemical Profile
PropertyQuinoline1,8-NaphthyridineMedicinal Impact
H-Bond Acceptors 12Enhanced target affinity via additional H-bonds.
LogP (Lipophilicity) ~2.0~1.6Lower LogP improves aqueous solubility and bioavailability.
Metal Chelation Weak (Monodentate)Strong (Bidentate)Critical for metalloenzyme inhibition (e.g., Integrase, Gyrase).

Synthetic Architectures: The Friedländer Condensation

While the Skraup synthesis is historically significant, the Friedländer condensation remains the most versatile and robust method for generating substituted 1,8-naphthyridines in modern drug discovery. It allows for convergent synthesis using 2-aminonicotinaldehyde and active methylene compounds.

Mechanism & Pathway

The reaction proceeds via an acid- or base-catalyzed aldol-type condensation followed by cyclodehydration.

FriedlanderSynthesis Start1 2-Aminonicotinaldehyde Inter1 Aldol Intermediate Start1->Inter1 Base Cat. Start2 Carbonyl (Active Methylene) Start2->Inter1 Inter2 Schiff Base Formation Inter1->Inter2 - H2O Final 1,8-Naphthyridine Derivative Inter2->Final Cyclodehydration

Figure 1: The Friedländer condensation pathway for 1,8-naphthyridine synthesis.

Medicinal Chemistry Frontiers

A. Oncology: G-Quadruplex Stabilization

One of the most potent applications of 1,8-naphthyridines is the stabilization of G-quadruplexes (G4) —non-canonical DNA structures found in telomeres and oncogene promoters (e.g., c-MYC).[2]

  • Mechanism: Planar 1,8-naphthyridine derivatives, particularly those with cationic side chains (bisquinolinium/bispyridinium), bind to the G-quartet via

    
     stacking. This locks the DNA in the G4 conformation, inhibiting Telomerase (which requires single-stranded DNA) and halting cancer cell proliferation.
    
  • Key SAR:

    • Core: The naphthyridine core provides the stacking surface.

    • Side Chains: Cationic groups (pyridinium/quinolinium) interact with the negatively charged phosphate backbone of DNA grooves, enhancing selectivity over duplex DNA.

GQuadruplexMechanism Ligand 1,8-Naphthyridine Ligand Complex Ligand-G4 Complex (Stabilized) Ligand->Complex Intercalation Telomere Telomeric DNA (G-Rich) Telomere->Complex Folding Result Inhibition of Telomere Elongation (Apoptosis) Complex->Result Blocks Enzyme Telomerase Enzyme Enzyme->Result Cannot Bind G4

Figure 2: Mechanism of telomerase inhibition via G-quadruplex stabilization.

B. Immunology: CB2 Receptor Selective Agonists

1,8-naphthyridin-2(1H)-one-3-carboxamides have emerged as highly selective agonists for the Cannabinoid Receptor Type 2 (CB2), offering anti-inflammatory and analgesic relief without the psychotropic effects of CB1 activation.

  • Critical SAR Switch:

    • Agonism: N1-alkyl substituents (e.g., pentyl) combined with specific amides at C3 favor agonist activity.

    • Antagonism: Bulky substituents at the C6 position can flip the functionality from agonist to antagonist/inverse agonist by sterically hindering the receptor's conformational toggle switch (

      
      ).
      

Experimental Protocols

Protocol A: Green Synthesis of 2-Methyl-1,8-Naphthyridine

A validated, eco-friendly modification of the Friedländer synthesis using Choline Hydroxide (ChOH) in water.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Acetone (3.0 equiv)

  • Choline Hydroxide (ChOH) (1 mol% catalyst)[1][3]

  • Solvent: Deionized Water[3]

Step-by-Step Methodology:

  • Setup: Equip a 10 mL round-bottom flask with a magnetic stir bar.

  • Addition: Add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) to 1 mL of water.

  • Catalysis: Add ChOH (1 mol%, approx. 3 μL of 46% wt solution).

  • Reaction: Stir the mixture at 50°C for 6 hours. Monitor progress via TLC (10% MeOH/DCM).

  • Workup: Cool to room temperature. The product often precipitates. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol if necessary.
    
  • Validation: Expected Yield: >90%.

    
     NMR (CDCl3) should show characteristic methyl singlet at 
    
    
    
    2.8 ppm.
Protocol B: FRET-Melting Assay for G-Quadruplex Stability

To determine the stabilization potential (


) of a naphthyridine derivative on human telomeric DNA.

Materials:

  • Oligonucleotide: F21T (5'-FAM-GGG TTA GGG TTA GGG TTA GGG-TAMRA-3').

  • Buffer: 60 mM potassium cacodylate (pH 7.4).

  • Instrument: Real-time PCR machine (e.g., Roche LightCycler) or spectrofluorometer.

Methodology:

  • Preparation: Dilute F21T to 0.2 μM in buffer. Anneal by heating to 90°C for 5 min, then cooling slowly to RT (2 hrs) to form G4 structure.

  • Dosing: Add the naphthyridine test compound at varying concentrations (0.5 μM, 1.0 μM, 5.0 μM).

  • Measurement: Incubate for 30 min. Measure fluorescence (Excitation: 492 nm; Emission: 516 nm) while applying a thermal gradient from 25°C to 95°C (1°C/min).

  • Analysis: Plot normalized fluorescence vs. temperature. Determine

    
     (melting temperature) as the midpoint of the transition.
    
  • Calculation:

    
    . A 
    
    
    
    indicates significant stabilization.

Quantitative Data Summary

The following table summarizes the potency of key 1,8-naphthyridine derivatives across different therapeutic targets.

Compound ClassTargetActivity TypeKey MetricReference
Bisquinolinium-Naphthyridine Telomeric G4Stabilization

[3]
Naphthyridin-2-one-3-carboxamide CB2 ReceptorAgonist

[4]
Nalidixic Acid (Prototype) DNA GyraseInhibitionMIC

[1]
L5-DA (Indole-Naphthyridine) HeLa CellsCytotoxicity

[2]

References

  • Kang, C., et al. (2021). A naphthyridine-indole ligand for selective stabilization of G-quadruplexes and conformational conversion of hybrid topology.[4] Bioorganic & Medicinal Chemistry.[1][3][5][6][7][8][9] Retrieved from [Link]

  • Mogilaiah, K., et al. (2015).[10] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[10] Retrieved from [Link]

  • Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry.[5] Retrieved from [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]

Sources

3-Bromo-2-methoxy-1,8-naphthyridine: Technical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, structural properties, and synthetic methodologies for 3-Bromo-2-methoxy-1,8-naphthyridine , a halogenated heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD) and medicinal chemistry.[1]

Chemical Identity & Core Data

This compound serves as a versatile "privileged structure" intermediate, combining the electron-deficient 1,8-naphthyridine core with a reactive aryl bromide handle (for cross-coupling) and a methoxy group (as a hydrogen bond acceptor or precursor for nucleophilic displacement).[1]

Parameter Data
IUPAC Name This compound
CAS Registry Number 2770637-80-2
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
SMILES COc1nc2ncccc2cc1Br
InChI Key FZGGHFHAAFBCPV-UHFFFAOYSA-N
InChI String InChI=1S/C9H7BrN2O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,1H3
Appearance White to off-white solid
Predicted LogP ~2.44

Structural Analysis & Reactivity

The 1,8-naphthyridine core consists of fused pyridine rings containing nitrogen atoms at positions 1 and 8.[1] The 3-bromo-2-methoxy substitution pattern offers unique electronic properties:

  • Position 2 (Methoxy): The methoxy group at C2 is an electron-donating group (EDG) by resonance but is located at an electron-deficient position (adjacent to N1).[1] Under strong acidic conditions, it can be hydrolyzed back to the lactam (2-hydroxy tautomer).[1] In SₙAr reactions, it can act as a leaving group if activated, though it is generally stable under basic cross-coupling conditions.[1]

  • Position 3 (Bromo): The bromine atom is electronically activated by the adjacent nitrogen (N1) and the electron-withdrawing nature of the naphthyridine ring, making it highly reactive for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Nitrogen (N8): Provides a basic center for hydrogen bonding or coordination, critical for kinase hinge binding in drug design.

Structural Diagram

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 OMe OMe C2->OMe C4 C4 C3->C4 Br Br C3->Br C4a C4a C4->C4a C8a C8a C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 N8 N8 N8->C7 C8a->N1 C8a->N8

Caption: Connectivity map of this compound showing heteroatoms (Blue) and substituents (Green/Red).

Synthetic Methodology

While specific patent literature for this exact derivative is sparse, the synthesis follows established protocols for functionalizing 1,8-naphthyridines.[1] The most reliable route utilizes a Friedländer condensation followed by sequential halogenation and alkoxylation.

Proposed Synthetic Pathway
  • Cyclization: Condensation of 2-aminopyridine-3-carbaldehyde with an acetylating agent (or activated methylene) to form the 1,8-naphthyridin-2(1H)-one core.[1]

  • Bromination: Electrophilic halogenation at the C3 position. The 2-hydroxy (lactam) tautomer directs electrophiles to C3.[1]

  • Chlorination: Conversion of the lactam carbonyl to a chloro- group using phosphoryl chloride (POCl₃).[1]

  • Nucleophilic Displacement: SₙAr displacement of the C2-chloro group with sodium methoxide (NaOMe).[1]

Step-by-Step Protocol
Step 1: Synthesis of 1,8-Naphthyridin-2(1H)-one
  • Reagents: 2-Aminopyridine-3-carbaldehyde, Acetic Anhydride, Et₃N (or Piperidine).[1]

  • Conditions: Reflux in EtOH or neat at 120°C.

  • Mechanism: Aldol-type condensation followed by intramolecular cyclization.[1]

  • Yield Target: >80%.

Step 2: C3-Bromination [1]
  • Reagents: Bromine (Br₂) in Glacial Acetic Acid or N-Bromosuccinimide (NBS) in DMF.[1]

  • Conditions: 0°C to RT.

  • Note: The electron-rich nature of the lactam ring facilitates regioselective bromination at C3.[1]

  • Product: 3-Bromo-1,8-naphthyridin-2(1H)-one.[1]

Step 3: Chlorination (Activation)
  • Reagents: POCl₃ (neat), catalytic DMF (Vilsmeier-Haack conditions).[1]

  • Conditions: Reflux (100°C) for 2-4 hours.

  • Safety: POCl₃ is corrosive; quench carefully into ice water.

  • Product: 2-Chloro-3-bromo-1,8-naphthyridine.[1]

Step 4: Methoxylation
  • Reagents: NaOMe (Sodium Methoxide) in dry Methanol.

  • Conditions: 0°C to RT (Control temperature to prevent debromination or ring opening).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Final Product: this compound.[1][2][3]

Reaction Workflow Diagram

Synthesis Start 2-Aminopyridine-3-carbaldehyde Step1 Cyclization (Ac2O / Base) Start->Step1 Inter1 1,8-Naphthyridin-2(1H)-one Step1->Inter1 Step2 Bromination (Br2 / AcOH) Inter1->Step2 Inter2 3-Bromo-1,8-naphthyridin-2(1H)-one Step2->Inter2 Step3 Chlorination (POCl3 / DMF) Inter2->Step3 Inter3 2-Chloro-3-bromo-1,8-naphthyridine Step3->Inter3 Step4 SNAr Displacement (NaOMe / MeOH) Inter3->Step4 Final This compound Step4->Final

Caption: Four-step synthetic pathway from aminopyridine precursor to final methoxy-bromo target.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This compound is classified as a "fragment" (MW < 300) suitable for screening against biological targets.[1]

  • Kinase Inhibition: The 1,8-naphthyridine scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1] The C3-bromo group allows for the subsequent attachment of solubilizing tails or specificity-determining groups via Suzuki coupling.[1]

  • Antibacterial Agents: Analogs of 1,8-naphthyridine (e.g., Nalidixic acid) are established DNA gyrase inhibitors.[1] The 2-methoxy variant serves as a lipophilic precursor that can be metabolized or modified to improve cell permeability.[1]

Handling & Storage
  • Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, DCM, and Methanol.[1] Sparingly soluble in water.[1]

  • Stability: Stable under normal conditions; avoid strong acids which may cleave the methyl ether.

References

  • AChemBlock. (2024).[1] Product Data Sheet: this compound (CAS 2770637-80-2).[1][4][2][3] Retrieved from (Verified Source via PubChem/Vendor Aggregators).

  • LifeChemicals. (2024).[1] Brominated Fragment Library: Compound F1913-7614.[1] Retrieved from .

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.[1] Retrieved from .

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.[1] (General synthetic grounding for 1,8-naphthyridine functionalization).

Sources

Solubility of 3-Bromo-2-methoxy-1,8-naphthyridine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-Bromo-2-methoxy-1,8-naphthyridine in DMSO and Methanol Content Type: Technical Guide / Whitepaper

Technical Guide for Assay Development and Synthetic Optimization

Executive Summary

This compound (CAS: 2770637-80-2 / Analogous Scaffolds) is a functionalized heterocyclic intermediate critical in the synthesis of bioactive naphthyridine derivatives. Its solubility profile is governed by the interplay between the lipophilic bromine substituent, the hydrogen-bond accepting naphthyridine core, and the methoxy group.

This guide provides an authoritative analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the universal vehicle for biological stock solutions, methanol acts as the primary solvent for synthetic manipulation and purification. Researchers must exercise caution regarding the acid-lability of the 2-methoxy group in protic solvents, a critical stability factor often overlooked in standard solubility screens.

Physicochemical Characterization

Understanding the molecular drivers of solubility is essential for predicting behavior in unverified solvents.

PropertyValue (Predicted/Observed)Impact on Solubility
Molecular Weight ~239.07 g/mol Low MW facilitates dissolution in polar organic solvents.
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; poor water solubility, high affinity for organic solvents.
H-Bond Donors 0Lack of donors limits solubility in non-polar solvents.
H-Bond Acceptors 3 (N1, N8, OMe)Facilitates high solubility in protic solvents (MeOH) and polar aprotic solvents (DMSO).
Physical State Solid (White to Pale Yellow)Requires sonication for rapid dissolution in viscous solvents like DMSO.

Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (>50 mM) Primary Application: Biological Assay Stock Solutions, NMR Analysis.

Mechanism of Solvation

DMSO acts as a powerful polar aprotic solvent. The sulfur-oxygen dipole interacts strongly with the electron-deficient regions of the naphthyridine ring (induced by the electron-withdrawing bromine), while the hydrophobic methyl groups of DMSO accommodate the lipophilic bromine and methoxy substituents.

Protocol: Preparation of 10 mM Stock Solution

Use this protocol for high-throughput screening (HTS) or cellular assays.

  • Weighing: Accurately weigh 2.39 mg of this compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Sterile Filtered).

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 35°C for 2 minutes.

    • Note: The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into light-protective vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydration.

Solubility in Methanol

Status: Moderate to Good (Temperature Dependent) Primary Application: Synthetic Reactions (Suzuki/Sonogashira couplings), Recrystallization, LC-MS Mobile Phase.

Mechanism of Solvation

Methanol acts as a hydrogen bond donor to the N1 and N8 nitrogens of the naphthyridine core. The 2-methoxy group enhances solubility compared to the parent naphthyridine by disrupting crystal lattice packing, although it adds steric bulk.

Temperature Dependence & Purification[1][2][3]
  • Ambient (25°C): Solubility is sufficient for reaction concentrations (typically 0.1 M).

  • Reflux (65°C): Solubility increases significantly. This property is exploited for purification:

    • Recrystallization Protocol: Dissolve crude material in boiling methanol. Allow to cool slowly to RT, then to 4°C. The compound typically crystallizes, leaving impurities in the mother liquor.

Critical Stability Warning: Solvolysis Risk

While stable in neutral methanol, the 2-methoxy group is an imidate-like ether .

  • Acidic Conditions: In the presence of strong acids (e.g., HCl, TFA) in methanol, the methoxy group can undergo hydrolysis or exchange, converting the compound to 3-bromo-1,8-naphthyridin-2(1H)-one (the lactam form).

  • Recommendation: Always maintain neutral or slightly basic conditions (e.g., add TEA) when storing in methanol for extended periods.

Experimental Determination Protocols

Do not rely solely on literature values. Batch-to-batch polymorphic variations can alter solubility. Use these self-validating protocols.

Workflow Visualization

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect Shake Saturation Shake-Flask (24h @ 25°C) SolventSelect->Shake Filter Filtration (0.45 µm PTFE) Shake->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Figure 1: Standard workflow for quantitative solubility determination.[1]

Protocol A: Saturation Shake-Flask Method (Gold Standard)
  • Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 hours.

  • Isolation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (Nylon filters may bind the compound).

  • Quantification: Dilute the supernatant 1:100 with acetonitrile and analyze via HPLC.

Protocol B: HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic core) and 300 nm (naphthyridine specific).

Stability & Reactivity Map

StabilityMap Compound This compound DMSO DMSO Solution Compound->DMSO Stable (Months @ -20°C) MeOH_Neutral MeOH (Neutral) Compound->MeOH_Neutral Stable (Days @ RT) MeOH_Acid MeOH + Acid (HCl/TFA) Compound->MeOH_Acid High Risk Lactam Hydrolysis Product: 3-Bromo-1,8-naphthyridin-2(1H)-one MeOH_Acid->Lactam Solvolysis/Hydrolysis

Figure 2: Stability profile indicating the risk of acid-catalyzed hydrolysis in protic solvents.

References

  • Synthesis & Properties of 1,8-Naphthyridines Litvinov, V. P. (2004).[1] Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.

  • Solubility of Heterocyclic Scaffolds in Organic Solvents Cayman Chemical. (2023).[2] 1,8-ANS Product Information (Representative Naphthyridine Solubility).

  • Reactivity of 2-Alkoxy-1,8-naphthyridines Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Patent: Synthesis of this compound Google Patents. (2023). WO2023160475A1 - Imidazopyridazine derivatives.

  • General Solubility Protocols BenchChem. (2024). Solubility Determination of Naphthyridine Derivatives.

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methoxy-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Naphthyridine Scaffolds

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to precisely install amino groups onto this heterocyclic system is of paramount importance for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance where traditional methods may fall short.[1]

This application note provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-2-methoxy-1,8-naphthyridine. We will delve into a step-by-step protocol, the underlying catalytic mechanism, and critical considerations for successful execution and troubleshooting. The aim is to equip researchers with the practical knowledge to effectively utilize this transformative reaction in their synthetic endeavors.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this cycle is crucial for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) in the rate-determining step to form a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][6]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst.[2][4]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-Br (3-Bromo-2-methoxy- 1,8-naphthyridine) aryl_halide->oxidative_addition pd_complex1 L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination amine R2NH (Amine) amine->amine_coordination base Base base->amine_coordination pd_amido L-Pd(II)(Ar)(NR2) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR2 (Product) reductive_elimination->product

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Amination of this compound

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials and Equipment
  • Substrates: this compound, desired primary or secondary amine.

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable palladium precatalyst.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP).

  • Base: Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer hotplate, inert atmosphere (argon or nitrogen), standard glassware for workup and purification, syringe for liquid handling.

Reaction Setup and Execution

Note: This reaction is air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[7]

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Addition of Reagents: In the following order, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Addition of Amine and Solvent: Add the amine (1.1-1.2 equiv) followed by the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the aryl bromide).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Table of Suggested Reaction Parameters
ComponentExampleMolar Ratio/ConcentrationRationale & Considerations
Aryl Halide This compound1.0 equivThe C-Br bond is generally more reactive than a C-Cl bond in this reaction.[8]
Amine Primary or Secondary Aliphatic/Aromatic Amine1.1 - 1.2 equivA slight excess of the amine is used to drive the reaction to completion.
Palladium Source Pd₂(dba)₃1-2 mol %A common and effective Pd(0) source. Pre-catalysts can also be used for convenience and improved activity.
Ligand XPhos or RuPhos2-4 mol %Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[2]
Base NaOtBu or K₃PO₄1.4 - 2.0 equivA strong, non-nucleophilic base is required. NaOtBu is a strong base suitable for many couplings, while K₃PO₄ is a milder option for base-sensitive substrates.[9]
Solvent Toluene or 1,4-Dioxane0.1 - 0.2 MAprotic, non-polar, or weakly polar solvents are generally preferred.[10]
Temperature 80 - 110 °C-Higher temperatures are often required to drive the reaction to completion.

Mechanism & Key Considerations: The "Why" Behind the Protocol

A successful Buchwald-Hartwig amination hinges on the careful selection of each reaction component. The electronic and steric properties of the substrates and reagents are intricately linked.

  • The Catalyst and Ligand Partnership: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos) or Hartwig (e.g., Josiphos) families, are highly effective.[2] The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition of the aryl bromide to the palladium center. For challenging couplings, bidentate ligands like BINAP or dppf can be beneficial as they can prevent the formation of inactive palladium dimers.[2] The use of pre-formed palladium catalysts (precatalysts) can offer greater reproducibility and activity by ensuring the efficient generation of the active Pd(0) species.[9]

  • The Role of the Base: The base plays a crucial role in the catalytic cycle by deprotonating the amine that is coordinated to the palladium center, thereby forming the key palladium-amido intermediate.[5][6] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed. However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[9] The choice of base can also be influenced by the solvent, with anionic bases being more effective in nonpolar solvents.[5][6]

  • Solvent Selection: The solvent must be capable of dissolving the reagents and be stable at the reaction temperature. Toluene and 1,4-dioxane are common choices. Ethereal solvents like THF and CPME are also used.[9] It is important to avoid solvents that can coordinate to the palladium center, such as acetonitrile or pyridine, as they can inhibit the reaction.[9]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. A systematic approach to troubleshooting is essential for overcoming these hurdles.

Troubleshooting_Workflow start Low or No Product Formation check_reagents Check Reagent Quality (Anhydrous Solvent, Active Catalyst, Pure Substrates) start->check_reagents check_reagents->start Reagents Faulty screen_ligands Screen Different Ligands (e.g., XPhos, RuPhos, BINAP) check_reagents->screen_ligands Reagents OK screen_bases Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) screen_ligands->screen_bases increase_temp Increase Reaction Temperature screen_bases->increase_temp success Successful Reaction increase_temp->success side_reaction Significant Side Product (e.g., Hydrodehalogenation) change_ligand_base Change Ligand/Base Combination side_reaction->change_ligand_base change_ligand_base->side_reaction No Improvement lower_temp Lower Reaction Temperature change_ligand_base->lower_temp Consider milder conditions optimize_stoichiometry Optimize Amine Stoichiometry lower_temp->optimize_stoichiometry optimize_stoichiometry->success

Figure 2: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

  • Low or No Conversion: This is the most common issue. First, verify the quality of the reagents, particularly the dryness of the solvent and the activity of the catalyst. If the reagents are sound, screening different ligands and bases is the next logical step. Some combinations of substrate, amine, ligand, and base are simply more effective than others. Increasing the reaction temperature may also improve the yield.

  • Hydrodehalogenation: A significant side reaction can be the reduction of the aryl bromide to the corresponding arene (hydrodehalogenation). This is more prevalent with primary amines.[11] To mitigate this, consider using a different ligand or a weaker base. Lowering the reaction temperature can also sometimes suppress this side reaction.

  • Catalyst Deactivation: Impurities in the starting materials or the presence of certain functional groups (like azo groups) can poison the palladium catalyst.[12] Ensuring the purity of all reagents is crucial. The use of robust precatalysts can also help to overcome issues with catalyst deactivation.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, and its application to the 1,8-naphthyridine scaffold opens up vast possibilities for the design and synthesis of novel therapeutic agents. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively implement and troubleshoot this powerful transformation. The protocol and considerations outlined in this application note provide a solid foundation for the successful amination of this compound and related heterocyclic systems.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 12, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). Retrieved February 12, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Retrieved February 12, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved February 12, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig (B-H) Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling with electron-deficient heteroaryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of Suzuki coupling with electron-deficient heteroaryl bromides Role: Senior Application Scientist Status: Active Support Session

Diagnostic Interface: Why Did Your Reaction Fail?

Before optimizing, we must diagnose the failure mode. Electron-deficient heteroaryl bromides (e.g., 2-bromopyridines, bromopyrimidines) present a unique dichotomy: they are highly reactive toward oxidative addition (good) but equally reactive toward catalyst poisoning and background nucleophilic attack (bad).

Visual Troubleshooting Logic

Use this decision tree to categorize your failure.

DiagnosticLogic Start START: Analyze Crude LCMS/NMR SM_Status Is Heteroaryl Bromide (SM) consumed? Start->SM_Status SM_Yes SM Remains (>20%) SM_Status->SM_Yes Yes SM_No SM Consumed SM_Status->SM_No No Cat_Death ISSUE: Catalyst Deactivation (N-coordination or Pd black) SM_Yes->Cat_Death Heterocycle present? Ox_Fail ISSUE: Failed Oxidative Addition (Rare for e- deficient systems) SM_Yes->Ox_Fail Sterically hindered? Prod_Check Is Desired Product Formed? SM_No->Prod_Check Side_Prod Major Byproduct: Phenol/Ether Prod_Check->Side_Prod No (Phenol found) Protodeb Major Byproduct: Ar-H (Dehalogenation) Prod_Check->Protodeb No (Ar-H found) Homo Major Byproduct: Homocoupling Prod_Check->Homo No (Dimer found) SNAr_Root ROOT CAUSE: SNAr Attack (Base/Solvent attacking SM) Side_Prod->SNAr_Root Proto_Root ROOT CAUSE: Protodeboronation (Boronic acid instability) Protodeb->Proto_Root O2_Root ROOT CAUSE: O2 Leak / Slow Cycle Homo->O2_Root

Figure 1: Diagnostic logic flow for categorizing reaction failure based on crude mixture analysis.

Technical Deep Dive: The Mechanics of Failure

To fix the yield, you must understand the invisible competition occurring in your flask.

Failure Mode A: The "Dead" Catalyst (Coordination)

Electron-deficient heterocycles (pyridines, pyrimidines, thiazoles) contain Lewis basic nitrogens. These nitrogens are excellent ligands. If your substrate binds to the Palladium center (


-coordination), it displaces the phosphine ligand or blocks the active site, effectively "poisoning" the catalyst.
  • Symptom: Reaction stalls early; starting material remains; solution may turn black (Pd precipitation) prematurely.

  • The Fix: Use bulky, electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines). The steric bulk creates a "roof" over the Pd center, physically preventing the nitrogen lone pair from coordinating while allowing the C-Br bond to access the metal.

Failure Mode B: The Trap

Electron-deficient rings are activated for Nucleophilic Aromatic Substitution (


). Standard Suzuki bases (OH⁻, OMe⁻, CO₃²⁻) are nucleophiles.
  • The Trap: Instead of transmetallating, the base attacks the carbon bearing the bromide.

  • Symptom: You isolate the phenol (Ar-OH) or ether (Ar-OR) corresponding to your bromide.

  • The Fix: Switch to anhydrous mild bases (

    
     or 
    
    
    
    ) and non-nucleophilic solvents.
Visualizing the Competition

ReactionPathways Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd  Fast   Coord POISONING (Pd-N Coordination) Pd0->Coord  Substrate Inhibition   SM Heteroaryl Bromide (Ar-Br) SM->OxAdd SNAr SNAr ATTACK (Base attacks Ar-Br) SM->SNAr  Base Attack   Product Coupled Product OxAdd->Product  Transmetallation   Dead Inactive Complex Coord->Dead Phenol Phenol Byproduct SNAr->Phenol

Figure 2: Competitive pathways. Success requires accelerating Oxidative Addition while suppressing Poisoning and SNAr.

Optimization Protocol: The "Bulletproof" System

This protocol utilizes Buchwald Precatalysts (Gen 3/4) to guarantee the formation of the active mono-ligated Pd(0) species, bypassing the induction period where catalyst poisoning often occurs.

A. Ligand & Catalyst Selection Matrix
Substrate ChallengeRecommended LigandRecommended PrecatalystWhy?
General Heterocycles (Pyridines, Quinolines)XPhos XPhos Pd G4Excellent balance of stability and activity; resists N-coordination.
Sterically Hindered (Ortho-substituted)SPhos SPhos Pd G4High activity for hindered substrates; water-tolerant.
Base-Sensitive / Unstable BrettPhos BrettPhos Pd G4Allows milder bases; extremely bulky to prevent side reactions.
Highly Acidic Protons (Free NH, OH)CataCXium A Pd(OAc)₂ + LigandHigh turnover for difficult substrates; often works where phosphines fail.
B. Base & Solvent System
  • Standard: 2:1 Dioxane:Water with

    
     (2.0 equiv).
    
  • For

    
     Prone Substrates:  Anhydrous 1,4-Dioxane with finely ground, anhydrous 
    
    
    
    or
    
    
    .
  • For Protodeboronation Prone: THF/Water (10:1) to minimize water concentration while maintaining solubility.

C. Step-by-Step Protocol (200 µmol Scale)
  • Preparation:

    • Equip a reaction vial with a stir bar.

    • Add Heteroaryl Bromide (1.0 equiv, 200 µmol).

    • Add Boronic Acid/Ester (1.2–1.5 equiv). Note: Use slightly higher excess for unstable boronates.

    • Add Base (e.g.,

      
      , 2-3 equiv).
      
    • Add Precatalyst (e.g., XPhos Pd G4, 1–3 mol%). Do not add Pd yet if using a glovebox is impossible; see step 3.

  • Degassing (CRITICAL):

    • Oxygen promotes homocoupling and catalyst death.

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Add Anhydrous Solvent (e.g., Dioxane, 2–4 mL, 0.1M–0.05M) via syringe.

    • Tip: Sparging the solvent with Argon for 15 mins prior to addition is superior to static vacuum cycles.

  • Reaction:

    • Heat the block to 80–100°C .

    • Stir vigorously (1000 rpm). Mass transfer is crucial in biphasic systems.

    • Monitor by LCMS at 1 hour. If SM remains but no byproduct forms, add more catalyst (as a stock solution).

Frequently Asked Questions (FAQ)

Q: Why do I see the phenol (Ar-OH) of my bromide instead of the product? A: This is


 hydrolysis. Your ring is so electron-deficient that the base (OH⁻) attacked it.
  • Fix: Remove water.[1] Use anhydrous

    
     or 
    
    
    
    in dry Dioxane. If solubility is an issue, use
    
    
    -Butanol (the bulky alcohol is less nucleophilic than water/methanol).

Q: My reaction turns black immediately and yields nothing. A: "Pd Black" formation indicates ligand dissociation. Your heteroaryl nitrogen likely displaced the phosphine, destabilizing the Pd(0).

  • Fix: Increase the Ligand:Pd ratio (e.g., 2:1 if mixing manually) or switch to a G4 Precatalyst (e.g., XPhos Pd G4). The G4 scaffold ensures the ligand is pre-complexed and protects the metal during activation.

Q: Can I use Pd(PPh3)4? A: generally, No . Triphenylphosphine is not bulky enough to prevent N-coordination from pyridines/pyrimidines. It is also air-sensitive.[2] Modern dialkylbiaryl phosphines (Buchwald ligands) are vastly superior for these specific substrates.

Q: My boronic acid is deboronating (turning into Ar-H). A: Electron-deficient boronic acids are unstable.

  • Fix:

    • Use the MIDA boronate or BF3K salt instead of the free acid.

    • Lower the temperature (try 60°C).

    • Use a precatalyst that activates rapidly (Pd G4) to outcompete the decomposition.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2014. (Discusses Precatalyst G3/G4 utility).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. (Mechanisms of protodeboronation).

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. (Alternative stable partners).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010. (Specifics on XPhos/SPhos for heteroaryls).

Sources

Optimization of reaction temperature for nucleophilic displacement on naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Temperature for Nucleophilic Displacement on Naphthyridines

Executive Summary

Context: Naphthyridines (diazanaphthalenes) are electron-deficient heterocycles that serve as critical scaffolds in medicinal chemistry (e.g., kinase inhibitors, antibacterials). Their reactivity in nucleophilic aromatic substitution (


) is governed by the specific isomer (1,5-, 1,6-, 1,8-, etc.) and the position of the leaving group relative to the ring nitrogens.
The Challenge:  Temperature optimization is the single most critical variable. Too low, and the activation energy barrier of the Meisenheimer complex is not overcome. Too high, and you risk hydrolysis (to naphthyridinones), N-oxidation, or polymerization.

Phase 1: Pre-Reaction Troubleshooting (The "Cold" Phase)

Q: My starting material is insoluble in standard


 solvents at room temperature. Should I just heat it until it dissolves? 
A: Proceed with caution.  While heating often resolves solubility, it can initiate side reactions before your nucleophile is fully available.
  • Diagnostic: Check the melting point of your naphthyridine. High-melting solids often require polar aprotic solvents (DMSO, NMP, DMF) to break crystal lattice energy.

  • Protocol:

    • Attempt dissolution in DMSO or NMP (N-methyl-2-pyrrolidone) at ambient temperature first.

    • If insoluble, use sonication rather than heat.

    • Critical: If you must heat to dissolve, do so without the base present. Bases like

      
       or 
      
      
      
      can cause self-condensation of the scaffold at high temperatures if the nucleophile isn't ready to intercept.

Q: How do I predict the "Activation Temperature" required for my specific isomer? A: Reactivity is dictated by the stabilization of the anionic intermediate (Meisenheimer complex). Use the "Nitrogen Proximity Rule":

  • High Reactivity (Room Temp - 60°C): Leaving group is ortho or para to a nitrogen (e.g., 2-chloro-1,8-naphthyridine). The nitrogen acts as an electron sink.

  • Moderate Reactivity (80°C - 120°C): Leaving group is meta to one nitrogen but activated by another electron-withdrawing group (EWG) like

    
     or 
    
    
    
    .
  • Low Reactivity (>140°C): Leaving group is in a non-activated position (e.g., 3-position in 1,5-naphthyridine). These often require microwave forcing conditions.[1]

Phase 2: Optimization & Monitoring (The "Hot" Phase)

Q: I am seeing significant hydrolysis (formation of the -OH species) instead of displacement. Is my temperature too high? A: Likely yes, but moisture is the root cause. At elevated temperatures (>100°C), even trace water in "anhydrous" solvents becomes a potent nucleophile, outcompeting amines or alkoxides due to lower steric hindrance.

  • The Fix:

    • Lower the temperature by 10-20°C.

    • Switch to molecular sieve-dried solvents .

    • Stoichiometry: Increase the equivalent of your desired nucleophile (to 2.0 - 3.0 eq) to statistically favor the desired attack.

Q: Thermal heating vs. Microwave irradiation: Which is better for naphthyridines? A: Microwave is superior for difficult substrates. Naphthyridines are prone to thermal decomposition upon prolonged heating. Microwave irradiation provides rapid dielectric heating, minimizing the "time-at-temperature" and reducing wall effects (hotspots).

  • Rule of Thumb: If a thermal reaction takes >12 hours at 100°C, switch to Microwave (140°C for 20 mins).

Q: How do I control Regioselectivity if I have two chlorines (e.g., 2,6-dichloro-1,5-naphthyridine)? A: Temperature is your dial for selectivity.

  • Kinetic Control (Low Temp, 0°C - 40°C): Substitution occurs at the most electron-deficient position (closest to Nitrogen).

  • Thermodynamic Control (High Temp, >100°C): You risk "scrambling" or double-substitution.

  • Protocol: Start at 0°C. Monitor via HPLC. Only raise T if conversion <10% after 1 hour.

Phase 3: Technical Protocols & Workflows

Workflow 1: Temperature Optimization Loop

Use this logic to determine the ideal condition for a new substrate.

OptimizationLoop Start Start: New Naphthyridine Substrate CheckPos Check LG Position relative to N Start->CheckPos OrthoPara Ortho/Para (Activated) CheckPos->OrthoPara Meta Meta/Unactivated CheckPos->Meta Trial1 Trial 1: 60°C, DMF, 2h OrthoPara->Trial1 Trial2 Trial 2: 120°C (MW), NMP, 30min Meta->Trial2 Analyze Analyze LCMS Trial1->Analyze Trial2->Analyze Decision1 Conversion > 50%? Analyze->Decision1 Decision2 Clean Profile? Decision1->Decision2 Yes NoRxn Issue: No Reaction Decision1->NoRxn No Success Scale Up Decision2->Success Yes Hydrolysis Issue: Hydrolysis/Byproducts Decision2->Hydrolysis No FixHydro Action: Dry Solvent, Lower T (-20°C), Increase Nuc eq. Hydrolysis->FixHydro FixNoRxn Action: Switch to MW 160°C or Change LG (Cl -> F) NoRxn->FixNoRxn FixHydro->Trial1 Retry FixNoRxn->Trial2 Retry

Caption: Decision logic for optimizing reaction temperature based on leaving group (LG) position and observed LCMS outcomes.

Quantitative Data: Solvent & Temperature Limits
SolventBoiling Point (°C)Rec. Max Temp (Thermal)Rec. Max Temp (Microwave)Comments
THF 6660100Good for low-temp, highly activated substrates. Pressurized vessels needed >66°C.
Dioxane 101100130Common standard. Easy to remove via lyophilization.
DMF 153140180Warning: Decomposes to dimethylamine at >150°C, which can act as a nucleophile.
DMSO 189150200Excellent dipole moment. Difficult to remove during workup (requires aq. wash).[2][3]
NMP 202180220Most stable for extreme high-temp

. Expensive.

Phase 4: Post-Reaction Workup (High Boiling Solvents)

Q: I used DMSO at 120°C and now I can't get rid of the solvent. Rotovap isn't working. A: Do not attempt to distill DMSO/NMP off at high heat; you will degrade your product. Protocol:

  • The "Crash" Method: Pour the reaction mixture into 10 volumes of ice-cold water or brine. Most organic naphthyridine products will precipitate out. Filter and wash.

  • The Extraction: If product doesn't precipitate, extract with EtOAc/Ether. Wash the organic layer 3x with water (to remove bulk DMSO) and 1x with LiCl solution (removes trace DMSO).

References

  • Mechanism of

    
     Reactions: 
    
    • Topic: General mechanism and Meisenheimer complex stabiliz
    • Source: Wikipedia, "Nucleophilic arom
    • URL:[Link][4][5]

  • Solvent Effects in Nucleophilic Substitution

    • Topic: Role of polar aprotic solvents in enhancing nucleophilicity.[6][7][8]

    • Source: Chemistry LibreTexts, "Solvent Effects in Nucleophilic Substitution".
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Topic: Comparison of microwave vs.
    • Source: National Institutes of Health (PMC)
    • URL:[Link]

  • Reactivity of Naphthyridines

    • Topic: Specific reactivity patterns of 1,5-naphthyridines and displacement of leaving groups.[9]

    • Source: PMC, "Synthetic Strategies, Reactivity and Applic
    • URL:[Link]

Sources

Removing palladium impurities from naphthyridine pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PD-REM-NAP-001

Introduction: The "Sticky" Ligand Challenge

Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating scenario: you have successfully synthesized a naphthyridine-based intermediate (likely via Suzuki, Heck, or Sonogashira coupling), but the residual palladium (Pd) levels remain stubbornly high despite standard activated carbon treatments or aqueous washes.

The Root Cause: Naphthyridines are not just substrates; they are ligands . The nitrogen atoms in the naphthyridine ring system (especially 1,8-naphthyridine) can act as bidentate ligands, coordinating tightly to Palladium (Pd).

Unlike simple aromatics where Pd is physically entrained, here the Pd is chemically bound to your product. To remove it, you must break a coordinate covalent bond. This guide provides the thermodynamic and kinetic strategies to win that tug-of-war.

Module 1: Diagnostic & Strategy

Q: Why isn't activated carbon working?

A: Activated carbon relies primarily on physisorption (van der Waals forces). The Pd-Naphthyridine coordinate bond is significantly stronger than these physisorption forces. Furthermore, naphthyridines are often polar, reducing their affinity for the non-polar carbon surface. You are likely losing yield (non-specific binding) without significantly lowering Pd levels.

Q: What is the target threshold?

A: Adherence to ICH Q3D guidelines is mandatory.

  • Oral Administration: Class 2B limit.[1] Permitted Daily Exposure (PDE) is typically 100 µ g/day .[2] For a max daily dose of 10g, this equals 10 ppm .

  • Parenteral Administration: PDE is 10 µ g/day (approx 1 ppm ).

Module 2: Scavenger Selection (The Chemical Solution)

To displace the Pd from the naphthyridine, you need a scavenger with a higher affinity for Pd (Soft Acid) than the naphthyridine nitrogens (Borderline Bases).

The Hierarchy of Affinity
  • Si-TMT (Trimeraptotriazine): The "Nuclear Option." The TMT moiety forms a highly stable precipitate with Pd. It is generally the most effective for N-heterocycles.

  • Si-Thiourea: Excellent for coordinating Pd(II) species.

  • Si-Thiol (Mercaptopropyl): Good general purpose, but sometimes struggles against bidentate N-ligands.

Decision Matrix: Selecting the Method

Pd_Removal_Decision_Tree Start Start: High Pd in Naphthyridine Solubility Is Product Soluble in THF/DCM/MeOH? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No Solubility->No_Sol Check_S Does Product contain Sulfur? Yes_Sol->Check_S Cryst_Route Crystallization with Liquid Scavenger Spike No_Sol->Cryst_Route Scavenger_Route Solid Supported Scavengers (Si-TMT or Si-Thiourea) Recryst_Warn Warning: Pd may co-crystallize. Add N-acetylcysteine to mother liquor. Cryst_Route->Recryst_Warn Route_A Use Si-TMT (Highest Affinity) Check_S->Route_A No Route_B Use Si-Thiourea (Avoid S-exchange) Check_S->Route_B Yes (Risk of S-scrambling)

Caption: Decision matrix for selecting the optimal Palladium removal strategy based on solubility and chemical functionality.

Module 3: Experimental Protocols

Protocol A: Scavenger Screening (Micro-Scale)

Use this to determine the optimal scavenger and stoichiometry before scaling up.

Materials:

  • Crude Naphthyridine Intermediate (approx. 500-1000 ppm Pd).

  • Scavengers: Si-TMT, Si-Thiourea, Si-Thiol.

  • Solvent: THF or DMF (Must fully dissolve the product).

Steps:

  • Preparation: Dissolve 100 mg of crude product in 2 mL of solvent (20 volumes).

  • Dosing: Add scavenger at 4 equivalents relative to the residual Pd content.

    • Note: If Pd content is unknown, assume 5-10 wt% of scavenger relative to the product mass.

  • Incubation: Stir at 50°C for 4 hours .

    • Why Heat? Ligand exchange is kinetic. Room temperature is often insufficient to break the Naphthyridine-Pd bond.

  • Filtration: Filter through a 0.45 µm PTFE frit or syringe filter.

  • Analysis: Digest a sample of the filtrate and analyze via ICP-MS.

Data Interpretation Table:

Scavenger TypeResidual Pd (ppm)Yield Recovery (%)Recommendation
Control 850100N/A
Si-Thiol 12098Insufficient affinity.
Si-Thiourea 4596Good. Optimize Temp/Time.
Si-TMT < 5 97Primary Choice.
Activated Carbon 40082Reject (Low efficiency/yield).
Protocol B: The "Wash" Method (For Insoluble Products)

If your product cannot be dissolved for solid-phase scavenging.

  • Slurry the crude solid in a solvent system where it is sparingly soluble (e.g., Ethanol/Water).

  • Add N-Acetylcysteine (10 wt% relative to product).

  • Heat to reflux for 1-2 hours.

  • Cool to 0°C to crystallize the product.

  • Filter and wash the cake extensively with water/ethanol.

    • Mechanism: The N-acetylcysteine solubilizes the Pd into the mother liquor, leaving the crystallized product clean.

Module 4: Troubleshooting & FAQs

Q: The scavenger worked, but my filtration is clogged. What now?

Issue: Silica fines are blocking the frit. Fix:

  • Do not use paper filters. Use a Celite pad on top of a sintered glass funnel.

  • Switch to a macroporous polymer backbone (e.g., MP-TMT) instead of silica. Polymers are spherical and compress less than irregular silica gel.

Q: I see a new impurity after scavenging.

Issue: Leaching or Side Reaction. Analysis:

  • If using Si-Thiol with a product containing alkyl halides, you may have performed a nucleophilic displacement (S-alkylation).

  • Fix: Switch to Si-TMT or Si-Thiourea , which are less nucleophilic than free thiols.

Q: Can I just distill the product?

A: Rarely. Pd complexes often have significant vapor pressure or sublime with the product. Furthermore, the high thermal stress of distillation can degrade naphthyridines. Scavenging or crystallization is preferred.

Module 5: Mechanism of Action

Understanding the chemistry allows for better troubleshooting. The diagram below illustrates the ligand exchange process required to purify the API.

Scavenging_Mechanism Complex Pd-Naphthyridine Complex (Toxic/Stable) Transition Transition State (Ligand Exchange) Complex->Transition Heat + Time Scavenger Si-TMT Scavenger (High Affinity Ligand) Scavenger->Transition Waste Solid Scavenger-Pd (Filtered Out) Transition->Waste Pd Sequestration Product Purified Naphthyridine (Filtrate) Transition->Product Release

Caption: Ligand exchange mechanism where the scavenger displaces the naphthyridine from the Palladium center.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation. Available at: [Link]

  • Palladium Scavenging Guide. Biotage. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral assignment of 3-Bromo-2-methoxy-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Assignment of 3-Bromo-2-methoxy-1,8-naphthyridine

Executive Summary: The Structural Challenge

This compound (CAS: 2770637-80-2) is a critical heterocyclic intermediate, often utilized in the synthesis of antiparasitic agents and kinase inhibitors. Its structural elucidation presents a specific challenge: distinguishing the regiochemistry of the bromine and methoxy substituents on the electron-deficient 1,8-naphthyridine scaffold.

This guide serves as a Validation Framework , comparing Theoretical Predicted Shifts (based on substituent chemical shift increments) with Expected Experimental Ranges . It provides a self-validating logic flow to confirm the position of the bromine at C3 rather than C4 or the Ring B positions (C5/C6/C7).

Methodology & Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the preferred solvent (99.8% D) to minimize exchangeable proton broadening and ensure sharp coupling constants for the aromatic region.

    • Alternative: DMSO-d₆ should only be used if solubility is poor (<5 mg/0.6 mL), as it may obscure the methoxy signal near the water peak (3.33 ppm) or solvent peak (2.50 ppm).

  • Concentration: 10–15 mg in 600 µL solvent for optimal 13C SNR.

  • Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.

Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR: Spectral width 12 ppm; Relaxation delay (d1) ≥ 1.0 s; Scans (ns) = 16.

  • 13C NMR: Spectral width 240 ppm; Relaxation delay (d1) ≥ 2.0 s (crucial for quaternary C2/C3 detection); Scans (ns) ≥ 512.

  • 2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), HMBC (Long-range C-H).

Structural Logic & Numbering

The 1,8-naphthyridine core consists of two fused pyridine rings.

  • Ring A (Substituted): Contains N1, C2-OMe, C3-Br, C4-H.

  • Ring B (Unsubstituted): Contains C5-H, C6-H, C7-H, N8.

Key Diagnostic Feature: The molecule possesses four aromatic protons.[1] Three are in a continuous spin system (H5-H6-H7 on Ring B), and one is isolated (H4 on Ring A).

Figure 1: Assignment Workflow

G Sample Crude/Purified Sample H1_NMR 1H NMR (Integration & Multiplicity) Sample->H1_NMR Spin_Analysis Spin System Analysis H1_NMR->Spin_Analysis Ring_B Ring B Identification (AMX System: H5, H6, H7) Spin_Analysis->Ring_B 3 Protons (dd) Ring_A Ring A Identification (Isolated Singlet: H4) Spin_Analysis->Ring_A 1 Proton (s) HMBC HMBC (Connectivity Check) Ring_B->HMBC Ring_A->HMBC Final Confirmed Structure 3-Br-2-OMe HMBC->Final C2/C3 Correlations

Caption: Logical flow for distinguishing the 3-bromo isomer from other regioisomers using spin system analysis.

Comparative Data Analysis: 1H NMR

The following table compares the Predicted shifts (calculated via ChemDraw/MestReNova algorithms for the specific substituent pattern) against the Expected Experimental values derived from analogous 2-methoxy-1,8-naphthyridine literature data.

Table 1: 1H NMR Assignment (CDCl₃, 400 MHz)

PositionTypeMultiplicityPredicted Shift (δ)Expected Exp. Range (δ)Coupling (J, Hz)Assignment Logic
H7 Ar-Hdd9.058.95 – 9.15 J≈4.5, 1.8α-to-Nitrogen (N8). Most deshielded proton due to proximity to the electronegative nitrogen.
H4 Ar-Hs8.358.20 – 8.40 -Isolated Singlet. Para to N1, Ortho to Br. Deshielded by ring current and Br. Lack of coupling confirms C3 substitution.
H5 Ar-Hdd8.158.05 – 8.20 J≈8.0, 1.8γ-to-Nitrogen (N8). Peri-position. Shows meta-coupling to H7 and ortho to H6.
H6 Ar-Hdd7.457.35 – 7.50 J≈8.0, 4.5β-to-Nitrogen (N8). Most shielded aromatic proton. Standard pyridine-like β-proton.
OMe O-CH₃s4.104.05 – 4.20 -Methoxy Group. Distinctive singlet in the aliphatic region.
Critical Validation Check (Self-Validating Protocol):
  • The "Singlet" Test: If H4 appears as a doublet, your bromine is NOT at position 3 (likely at pos 4, 5, 6, or 7). For the target molecule, H4 must be a sharp singlet.

  • The "AMX" Test: You must observe a 3-spin system (dd, dd, dd) for Ring B. If this pattern is disrupted, the core scaffold is substituted incorrectly.

Comparative Data Analysis: 13C NMR

Carbon assignment requires distinguishing the electron-deficient ring carbons from the substituent-bearing carbons.

Table 2: 13C NMR Assignment (CDCl₃, 100 MHz)

PositionTypePredicted (δ)Diagnostic Feature
C2 C-O (Quat)162.0 – 164.0Most deshielded quaternary carbon (attached to N1 and OMe).
C7 CH153.0 – 155.0Most deshielded CH (α-to-N8). HSQC correlated to H7.
C8a C-N (Quat)154.0 – 156.0Bridgehead carbon.
C4 CH138.0 – 140.0HSQC correlated to H4 (Singlet).
C5 CH136.0 – 138.0HSQC correlated to H5.
C6 CH121.0 – 123.0Most shielded aromatic CH (β-to-N8).
C4a C (Quat)118.0 – 120.0Bridgehead carbon.
C3 C-Br (Quat)108.0 – 112.0Upfield Quaternary. Bromine exerts a heavy-atom shielding effect on the ipso carbon.
OMe CH₃54.0 – 55.0Standard methoxy region.

Advanced Verification: HMBC Connectivity

To scientifically prove the structure (and rule out the 4-bromo isomer), you must map the Long-Range (HMBC) correlations.

Figure 2: HMBC Correlation Logic

HMBC cluster_logic Logic Gate H4 H4 (Singlet) C2 C2 (C-O) H4->C2 3-Bond (Weak/Strong) C3 C3 (C-Br) H4->C3 2-Bond (Strong) C8a C8a (Bridge) H4->C8a 3-Bond (Diagnostic) OMe OMe (Singlet) OMe->C2 3-Bond (Definitive) Result If H4 correlates to C2 AND OMe correlates to C2 -> Connectivity Confirmed

Caption: HMBC correlations required to confirm the spatial proximity of H4, Br (at C3), and OMe (at C2).

Interpretation:

  • The "Bridge" Link: The singlet proton H4 should show a strong 3-bond correlation to the bridgehead carbon C8a .

  • The "Methoxy" Link: The OMe protons will correlate strongly to C2 .

  • The Connection: H4 should also correlate to C2 (3-bond). This "triangulates" the position of H4 relative to the Methoxy group, confirming they are on the same ring but separated by the Bromine at C3.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry.[1][2][3][4][5][6][7][8][9][10] V. The spectra and reactivity of the 1,8-naphthyridines. The Journal of Organic Chemistry.

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Pyridines and Heterocycles. University of Wisconsin-Madison.

  • BenchChem. (2025).[2][4] Technical Guide to 5-Bromo-8-methoxy-1,7-naphthyridine (Analogous Scaffold Comparison).

  • ChemicalBook. (2024). 1,8-Naphthyridine 1H and 13C NMR Spectral Data.

Sources

A Comparative Benchmarking Guide to the Cytotoxicity of 1,8-Naphthyridine Analogs Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cytotoxic potential of novel 1,8-naphthyridine analogs, benchmarking their in vitro efficacy against established standard-of-care chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison, elucidating the therapeutic promise of this emerging class of compounds.

The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1] Many derivatives have been shown to exert their cytotoxic effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[2] This guide will delve into the mechanism of action, present comparative cytotoxicity data, and provide a detailed protocol for assessing the anticancer activity of these promising analogs.

Comparative Cytotoxicity Analysis: 1,8-Naphthyridine Analogs vs. Standard Drugs

The in vitro cytotoxicity of several 1,8-naphthyridine analogs was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drugs Doxorubicin, Cisplatin, and Paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound. Lower IC50 values indicate greater cytotoxic activity.

The following table summarizes the IC50 values (in µM) of selected 1,8-naphthyridine analogs and standard drugs across five human cancer cell lines representing different cancer types:

Compound/DrugMCF-7 (Breast)HeLa (Cervical)K-562 (Leukemia)SW620 (Colon)MIAPaCa (Pancreatic)Reference(s)
1,8-Naphthyridine Analogs
Compound 10c 1.47----[3][4]
Compound 8d 1.62----[3][4]
Compound 4d 1.68----[3][4]
Compound 16 -0.7---[2][3]
Compound 47 --0.77-0.41[3][5]
Compound 29 ---1.4-[3][5]
Standard Drugs
Doxorubicin~0.4 - 1.1~0.3 - 2.9~0.02 - 0.1~0.1 - 0.5~0.1 - 1.0[6]
Cisplatin~0.65 - 20~1.0 - 15~0.5 - 5.0~2.0 - 25~5.0 - 100[6][7]
Paclitaxel~0.003 - 3.5~0.002 - 0.1~0.001 - 0.01~0.005 - 0.1~0.01 - 0.5[6]

Note: The IC50 values for standard drugs are presented as a range, reflecting the variability observed across different studies and experimental conditions. The data for the 1,8-naphthyridine analogs are from specific studies as cited. Direct comparison should be made with caution.

Mechanism of Action: Inhibition of Topoisomerase II

A primary mechanism by which many 1,8-naphthyridine analogs exert their anticancer activity is through the inhibition of topoisomerase II.[2] This enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[8]

1,8-naphthyridine derivatives act as topoisomerase II poisons. They intercalate into the DNA and stabilize the covalent complex formed between topoisomerase II and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[8] These irreparable DNA lesions trigger a cascade of cellular events, ultimately leading to programmed cell death (apoptosis) in the cancer cells.

TopoisomeraseII_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by 1,8-Naphthyridine Analog DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding CleavageComplex Topoisomerase II-DNA Cleavage Complex TopoII->CleavageComplex Creates double-strand break StrandPassage DNA Strand Passage CleavageComplex->StrandPassage StabilizedComplex Stabilized Cleavage Complex CleavageComplex->StabilizedComplex Religation DNA Re-ligation StrandPassage->Religation RelaxedDNA Relaxed DNA Religation->RelaxedDNA RelaxedDNA->TopoII Enzyme dissociation Naphthyridine 1,8-Naphthyridine Analog Naphthyridine->StabilizedComplex Binds and Stabilizes DSB Accumulation of Double-Strand Breaks StabilizedComplex->DSB Prevents re-ligation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Topoisomerase II inhibition by 1,8-naphthyridine analogs.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The following is a detailed, step-by-step methodology for determining the cytotoxic effects of 1,8-naphthyridine analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for assessing cell viability.[3]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HeLa, K-562, SW620, MIAPaCa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a density of 5,000-10,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment and recovery.

2. Compound Treatment:

  • A stock solution of the 1,8-naphthyridine analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound.

  • Control wells containing cells treated with the vehicle (solvent) alone are included.

  • The plates are incubated for a further 48-72 hours.

3. MTT Assay:

  • Following the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan product.

  • The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 540-590 nm.[3]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h treatment Treat with 1,8-naphthyridine analogs and standard drugs (serial dilutions) incubation_24h->treatment incubation_48_72h Incubate for 48-72 hours treatment->incubation_48_72h mtt_addition Add MTT reagent incubation_48_72h->mtt_addition incubation_3_4h Incubate for 3-4 hours mtt_addition->incubation_3_4h solubilization Add solubilization solution incubation_3_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation end End ic50_calculation->end

Workflow for determining IC50 values using the MTT assay.

Conclusion and Future Directions

The presented data indicate that certain 1,8-naphthyridine analogs exhibit potent cytotoxic activity against a range of human cancer cell lines, with some compounds demonstrating efficacy comparable to or greater than standard chemotherapeutic agents in specific cell lines. The primary mechanism of action through topoisomerase II inhibition positions these analogs as promising candidates for further preclinical and clinical development.

Future research should focus on optimizing the structure of these analogs to enhance their potency and selectivity, thereby improving their therapeutic index. Further investigations into their pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy in animal models, are warranted to fully assess their potential as next-generation anticancer drugs.

References

  • Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Archives of Pharmacal Research, 36(12), 1517-1524. [Link]

  • Özçelik, A. B., et al. (2018). IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]

  • Osheroff, N., et al. (1998). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 1-14. [Link]

  • Rana, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. ChemMedChem. [Link]

  • Mat-Fauzi, Y., et al. (2022). Effective drug combinations in breast, colon and pancreatic cancer cells. Nature, 607(7918), 377-384. [Link]

Sources

Safety Operating Guide

3-Bromo-2-methoxy-1,8-naphthyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-2-methoxy-1,8-naphthyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Immediate Action Required: this compound is a halogenated heterocyclic compound .[1] It must NEVER be disposed of in municipal drains or non-halogenated organic waste streams.

  • Primary Waste Stream: Halogenated Organic Waste.

  • Critical Hazard: Thermal decomposition releases hydrogen bromide (HBr) and nitrogen oxides (NOx). Incineration requires facilities equipped with acid gas scrubbers.

  • Operational Status: Treat as a hazardous chemical intermediate.

Chemical Profile & Hazard Identification

Understanding the chemical nature of this compound is the prerequisite for safe disposal. As a naphthyridine derivative with a bromine substituent, it presents specific stability and reactivity profiles.

PropertyData / ClassificationOperational Implication
CAS Number 2770637-80-2 (or related analogs)Verify against specific vendor CoA.
Molecular Formula C₉H₇BrN₂OContains Nitrogen and Halogen (Br).[2]
Physical State Solid (Powder/Crystal)Requires solid waste segregation unless dissolved.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[3][4] Irritant)Standard PPE (Nitrile gloves, goggles, fume hood) is mandatory.
Reactivity Stable under normal conditions.Incompatible with Strong Oxidizers.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Context: You have a vial of the pure compound that is no longer needed.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products over time.

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Chemical Name: Write out "this compound" completely. Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Segregation: Place the container in the Solid Hazardous Waste drum.

    • Crucial Note: Ensure this drum is destined for High-Temperature Incineration . Do not place in general trash or biohazard bags.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent (e.g., DCM, DMF, DMSO) following a reaction or extraction.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : The entire mixture is Halogenated Solvent Waste .

    • If dissolved in Acetone or Ethyl Acetate : The presence of the brominated solute (the naphthyridine) technically renders the entire mixture as Halogenated Waste for disposal purposes.

  • The "Halogen Rule": In most institutional EHS protocols, if a non-halogenated solvent contains >1-2% of a halogenated solute, the waste stream defaults to Halogenated.

    • Why? Sending brominated compounds to a non-halogenated fuel blending facility can corrode their combustion chambers when HBr forms.

  • Action: Pour into the Halogenated Organic Solvent carboy (typically red can or yellow safety can).

  • Log Entry: Record the approximate concentration of the naphthyridine on the waste log sheet.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Gross Contamination: If a weigh boat or spatula has visible powder, wipe it down with a solvent-soaked tissue (dispose of tissue in solid waste) before washing.

  • Sharps: Needles used to transfer solutions of this compound must go into Chemical Contaminated Sharps containers, not standard bio-sharps, to prevent chemical exposure to downstream handlers.

  • Dry Waste: Gloves and paper towels with trace amounts go to Solid Hazardous Waste (often a specific "Chemically Contaminated Debris" bin), not regular trash.

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath dissolved in Solvent StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Tissues) StateCheck->DebrisPath ContainerSolid Place in HDPE/Glass Jar Label: 'Toxic Solid' SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisBin Chemically Contaminated Solid Waste Bin DebrisPath->DebrisBin BinSolid Segregate: Solid Hazardous Waste (Do NOT use Biohazard bags) ContainerSolid->BinSolid Incineration Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) BinSolid->Incineration HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Acetone, MeOH) SolventCheck->NonHaloSolvent Carboy Pour into Halogenated Waste Carboy (Red/Yellow Can) HaloSolvent->Carboy ForceHalo DEFAULT TO HALOGENATED STREAM (Due to Bromine content) NonHaloSolvent->ForceHalo ForceHalo->Carboy Carboy->Incineration DebrisBin->Incineration

Figure 1: Operational workflow for the segregation and disposal of brominated naphthyridine waste streams.

Emergency Procedures (Spill Response)

If a spill occurs during the transfer of waste:

  • Solid Spill:

    • Isolate: Mark the area.

    • PPE: Wear double nitrile gloves and N95 dust mask (or respirator if powder is fine).

    • Clean: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

  • Liquid Spill:

    • Absorb: Use vermiculite or spill pads.

    • Decontaminate: Clean the surface with soap and water after bulk removal.

    • Disposal: The saturated absorbent must be treated as Solid Hazardous Waste .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Bromo-1,8-naphthyridine (Analog). PubChem. Accessed February 12, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. EPA.gov. Accessed February 12, 2026. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Accessed February 12, 2026. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.